Diethyl 3-Bromobenzylphosphonate is a phosphonate compound with the molecular formula and a molecular weight of approximately 307.12 g/mol. This compound features a bromine atom attached to the benzyl group at the meta position, which significantly influences its reactivity and biological properties. Diethyl 3-Bromobenzylphosphonate is primarily used in organic synthesis and medicinal chemistry due to its ability to act as a versatile building block in various
There is no current information available on the specific mechanism of action of DEBBP in any biological system.
As with most organic compounds, DEBBP should be handled with care due to potential unknown hazards. Here are some general safety considerations for phosphonates:
Diethyl 3-Bromobenzylphosphonate can be synthesized through several methods:
Diethyl 3-Bromobenzylphosphonate finds applications in:
Interaction studies involving Diethyl 3-Bromobenzylphosphonate focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic applications. The compound's reactivity profile suggests potential interactions with enzymes or receptors that could lead to significant biological outcomes.
Several compounds share structural similarities with Diethyl 3-Bromobenzylphosphonate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diethyl Benzylphosphonate | Benzyl Phosphonate | Lacks bromine substitution; used in similar reactions. |
Diethyl (4-Bromobenzyl) Phosphonate | Para-substituted Phosphonate | Different regioisomer; may exhibit different reactivity. |
Diethyl (3-Pyridylmethyl) Phosphonate | Heterocyclic Phosphonate | Contains a nitrogen heterocycle; different biological properties. |
The unique meta-bromine substitution distinguishes Diethyl 3-Bromobenzylphosphonate from other similar compounds. This substitution can influence both its chemical reactivity and biological activity, making it a valuable compound for targeted synthesis and research applications.
Diethyl 3-Bromobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P [1] [2] [3]. The compound exhibits a molecular weight of 307.124 grams per mole, with a monoisotopic mass of 306.002043 atomic mass units [1]. The average molecular mass corresponds precisely to the calculated molecular weight, indicating a well-defined chemical structure [2]. The compound is registered under the Chemical Abstracts Service number 128833-03-4 and carries the MDL number MFCD07772009 [1] [3]. The empirical formula follows the Hill notation convention as C₁₁H₁₆BrO₃P, providing a standardized representation for chemical databases and computational applications [2].
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆BrO₃P |
IUPAC Name | 1-bromo-3-(diethoxyphosphorylmethyl)benzene |
CAS Number | 128833-03-4 |
Molecular Weight (g/mol) | 307.124 |
Monoisotopic Mass (g/mol) | 306.002043 |
MDL Number | MFCD07772009 |
The molecular architecture of Diethyl 3-Bromobenzylphosphonate features a benzyl ring substituted with bromine at the meta position, connected through a methylene bridge to a diethyl phosphonate group [1] [4]. The International Union of Pure and Applied Chemistry name, 1-bromo-3-(diethoxyphosphorylmethyl)benzene, accurately reflects this structural arrangement [3]. The compound belongs to the organophosphorus family, characterized by the presence of a phosphonate ester functional group (-PO(OEt)₂) [4]. The bromine substituent occupies the third carbon position on the benzene ring, creating a meta-bromobenzyl configuration [1]. The phosphonate moiety contributes significantly to the compound's polarity and nucleophilic character, while the bromine atom enhances electrophilic reactivity [4]. The diethyl ester groups attached to the phosphorus atom provide steric bulk and influence the compound's solubility characteristics [2].
The structural configuration can be represented by the Simplified Molecular-Input Line-Entry System notation: CCOP(=O)(Cc1cccc(Br)c1)OCC [2]. This notation clearly illustrates the connectivity between the aromatic ring, the methylene bridge, and the phosphonate ester functionality [3]. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 [1] [3].
Functional Group | Position | Electronic Effect |
---|---|---|
Phosphonate Ester (-PO(OEt)₂) | Central phosphorus atom | Electron-withdrawing, polarizable |
Benzyl Group (-CH₂-Ar) | Methylene bridge | Electron-donating, flexible linker |
Bromo Substituent (-Br) | Meta position (position 3) | Electron-withdrawing, halogen |
Ethyl Ester Groups (-OC₂H₅) | Attached to phosphorus | Electron-donating, bulky |
Aromatic Ring | Benzene ring core | π-electron system, conjugated |
The electronic distribution within Diethyl 3-Bromobenzylphosphonate reflects the interplay between the aromatic π-electron system and the phosphonate group's electronic characteristics [4]. The phosphorus atom in the phosphonate ester exhibits tetrahedral geometry with formal hybridization states contributing to the overall molecular stability [22]. The phosphorus-oxygen double bond (P=O) represents a significant polar covalent interaction, with the oxygen atom bearing partial negative charge due to its higher electronegativity [22] [24]. The carbon-phosphorus bond connecting the methylene bridge to the phosphonate group demonstrates considerable ionic character, reflecting the electronegativity difference between carbon and phosphorus [24].
The bromine substituent on the aromatic ring introduces additional electronic perturbation through its electron-withdrawing inductive effect [1]. This halogen substitution influences the electron density distribution across the benzene ring, creating an asymmetric charge distribution [4]. The meta position of the bromine atom relative to the methylene bridge minimizes direct conjugative interactions while maintaining significant inductive effects [1]. The ethyl ester groups attached to phosphorus contribute electron density through their alkyl chains, partially counteracting the electron-withdrawing nature of the phosphonate functionality [2].
The aromatic ring maintains its characteristic π-electron delocalization, though this system experiences perturbation from both the bromine substituent and the electron-withdrawing methylene bridge connection [4]. The phosphonate group's electronic structure involves d-orbital participation from phosphorus, enabling expanded valence shell configurations that contribute to the compound's chemical reactivity [22]. The overall molecular dipole moment results from the vector sum of individual bond dipoles, with the phosphonate group representing the primary contributor to molecular polarity [24].
Diethyl 3-Bromobenzylphosphonate exhibits a density of 1.343 grams per milliliter at 25 degrees Celsius, indicating a relatively dense liquid phase at standard temperature conditions [2] [9]. This density value reflects the presence of the bromine atom, which contributes significantly to the overall molecular mass and consequently to the bulk density [10]. The measured density places this compound in the category of dense organic liquids, typical for brominated aromatic compounds containing phosphorus heteroatoms [9].
The refractive index of Diethyl 3-Bromobenzylphosphonate measures n₂₀/D 1.523, determined at 20 degrees Celsius using the sodium D-line [2] [9] [10]. This refractive index value indicates substantial light-bending capability, consistent with the presence of both aromatic π-electrons and the polarizable phosphonate group [9]. The refractive index correlates with the molecular polarizability, which increases due to the bromine atom's large electron cloud and the phosphonate group's extended π-orbital system [10]. Comparative analysis with structurally related compounds shows that the refractive index falls within the expected range for meta-substituted benzyl phosphonates [9].
Property | Value | Temperature (°C) | Reference |
---|---|---|---|
Density (g/mL) | 1.343 | 25 | Sigma-Aldrich |
Refractive Index (n₂₀/D) | 1.523 | 20 | Multiple sources |
The predicted boiling point of Diethyl 3-Bromobenzylphosphonate is 376.0 ± 25.0 degrees Celsius at standard atmospheric pressure [6] [9]. This elevated boiling point reflects the compound's molecular weight, intermolecular forces, and the presence of the polar phosphonate functional group [6]. The substantial boiling point indicates strong intermolecular interactions, including dipole-dipole forces arising from the phosphonate group and van der Waals forces from the aromatic and aliphatic components [9]. The prediction uncertainty of ± 25.0 degrees Celsius acknowledges the computational limitations in precisely determining boiling points for complex organophosphorus compounds [6].
The thermal stability of Diethyl 3-Bromobenzylphosphonate extends considerably beyond typical organic solvents, with decomposition temperatures significantly higher than the boiling point [6]. The phosphonate ester linkages represent potential sites for thermal degradation, though these bonds demonstrate remarkable stability under moderate heating conditions [9]. The aromatic ring provides additional thermal stability through its resonance-stabilized structure, while the bromine substituent may influence decomposition pathways through potential elimination reactions at elevated temperatures [6].
The flash point exceeds 110 degrees Celsius, indicating relatively low volatility and reduced fire hazard compared to lower molecular weight organic compounds [9] [10]. This high flash point value supports the compound's classification as a combustible liquid rather than a flammable liquid under standard safety protocols [10]. The thermal properties make this compound suitable for applications requiring elevated temperature stability [6].
The solubility characteristics of Diethyl 3-Bromobenzylphosphonate reflect its amphiphilic nature, combining polar phosphonate functionality with nonpolar aromatic and alkyl components [12]. The phosphonate group contributes significantly to the overall molecular polarity through its P=O bond dipole and the ionic character of P-O ester linkages [12] [24]. The diethyl ester substituents provide moderate lipophilic character, while the brominated aromatic ring exhibits intermediate polarity [4].
Solubility parameter analysis indicates that Diethyl 3-Bromobenzylphosphonate exhibits favorable solubility in moderately polar organic solvents [12]. The compound's solubility behavior follows predictable patterns based on the Hansen solubility parameter approach, where dispersion forces, polar interactions, and hydrogen bonding contributions determine miscibility with various solvents [12] [14]. The absence of strong hydrogen bond donors limits the compound's aqueous solubility, while the polar phosphonate group enables dissolution in polar aprotic solvents [12].
The molecular polarity arises primarily from the phosphonate group's dipole moment, with the P=O bond representing the most significant polar contribution [24]. The meta-bromine substitution introduces additional polarity through the carbon-bromine bond dipole, though this contribution remains secondary to the phosphonate group [4]. The overall molecular dipole moment results from the vector summation of individual bond dipoles, creating an asymmetric charge distribution that influences both solubility and intermolecular interactions [12] [24].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Diethyl 3-Bromobenzylphosphonate through multiple nuclei observations [16] [19]. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments corresponding to the aromatic protons, the benzylic methylene group, and the ethyl ester substituents [19]. The aromatic protons typically appear in the 7.0 to 7.5 parts per million region, exhibiting complex coupling patterns due to the meta-bromine substitution [29]. The benzylic methylene protons resonate in the 2.5 to 3.0 parts per million range, showing characteristic coupling to the phosphorus nucleus [29].
Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes multiple carbon environments within the molecular structure [19]. The aromatic carbons appear in the 110 to 140 parts per million region, with the brominated carbon showing distinctive downfield shifting [29]. The methylene bridge carbon exhibits characteristic chemical shift values influenced by both the aromatic ring and the phosphonate group [19]. The ethyl ester carbons display typical aliphatic chemical shift patterns, with the methyl carbons appearing upfield relative to the methylene carbons [29].
Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides direct observation of the phosphonate phosphorus nucleus [19] [40]. The phosphorus chemical shift typically appears in the 20 to 30 parts per million region, characteristic of phosphonate ester environments [40]. The phosphorus nucleus exhibits coupling interactions with adjacent protons, particularly the benzylic methylene protons, providing additional structural confirmation [19]. The chemical shift position reflects the electronic environment around phosphorus, influenced by the electronegativity of the attached oxygen atoms and the aromatic substitution pattern [40].
Nuclear Magnetic Resonance Method | Key Features | Expected Chemical Shift Range |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons, benzylic CH₂, ethyl groups | 7.0-7.5 ppm (aromatic), 2.5-3.0 ppm (benzylic) |
¹³C Nuclear Magnetic Resonance | Aromatic carbons, aliphatic carbons | 110-140 ppm (aromatic), varied (aliphatic) |
³¹P Nuclear Magnetic Resonance | Phosphonate phosphorus | 20-30 ppm (typical range) |
Infrared spectroscopy reveals characteristic vibrational modes that provide definitive structural identification of Diethyl 3-Bromobenzylphosphonate [20] [28] [29]. The phosphonate group exhibits distinctive P=O stretching vibrations in the 1270 to 1290 wavenumber region, representing one of the most diagnostic features for phosphonate ester identification [28] [30]. This stretching frequency reflects the polar nature of the phosphorus-oxygen double bond and serves as a primary confirmation of phosphonate functionality [28].
The aromatic C-H stretching vibrations appear at approximately 3030 wavenumbers, characteristic of aromatic compounds [29]. Additional aromatic vibrations manifest in the 1450 to 1600 wavenumber region, with typically two intense bands at 1500 and 1600 wavenumbers corresponding to aromatic ring breathing modes [29]. The meta-bromine substitution pattern influences the aromatic out-of-plane bending vibrations, which appear in the 690 to 900 wavenumber region [29] [32].
The phosphonate P-O-C stretching vibrations occur in the 995 to 1005 wavenumber region, providing additional confirmation of the ester linkages [28]. The C-H stretching vibrations from the ethyl groups appear in the typical aliphatic region around 2800 to 3000 wavenumbers [20]. The methylene bridge C-H stretching and bending modes contribute to the overall spectral complexity, with deformation modes appearing in the 1300 to 1500 wavenumber region [29].
The bromine substituent influences several vibrational modes, particularly the aromatic C-Br stretching vibration which appears in the lower frequency region around 690 to 515 wavenumbers [32]. The presence of bromine also affects the aromatic ring vibrational patterns through mass and electronic effects [32].
Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
P=O Stretch | 1270-1290 | Phosphonate double bond |
Aromatic C-H Stretch | ~3030 | Aromatic hydrogen |
Aromatic Ring Vibrations | 1450-1600 | Ring breathing modes |
P-O-C Stretch | 995-1005 | Ester linkage |
C-Br Stretch | 690-515 | Carbon-bromine bond |
Mass spectrometry of Diethyl 3-Bromobenzylphosphonate reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into decomposition pathways [18] [21]. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the intact molecular structure [1] [3]. The presence of bromine creates a distinctive isotope pattern with peaks at mass-to-charge ratios 307 and 309, reflecting the natural abundance of bromine-79 and bromine-81 isotopes [18].
The base peak and major fragment ions result from predictable bond cleavage patterns characteristic of benzyl phosphonate compounds [18] [21]. Alpha cleavage adjacent to the phosphonate group produces significant fragment ions, with loss of ethyl groups (mass 29) and ethoxy groups (mass 45) representing common fragmentation pathways [18]. The benzylic position represents another major cleavage site, potentially producing bromobenzyl cation fragments [18].
The phosphonate group undergoes characteristic fragmentations, including loss of the entire diethyl phosphonate moiety [21]. The aromatic ring fragments contribute to the lower mass region of the spectrum, with brominated aromatic fragments maintaining the distinctive bromine isotope pattern [18]. The fragmentation behavior provides structural confirmation and enables identification through comparison with fragmentation databases [21].
Loss of neutral molecules such as ethanol (mass 46) and diethyl phosphite represents additional diagnostic fragmentation pathways [18]. The fragmentation patterns demonstrate the relative stability of the phosphonate ester bonds under electron impact conditions compared to other molecular regions [21]. The meta-bromine substitution influences fragmentation through both electronic and steric effects, potentially directing cleavage patterns toward specific molecular sites [18].
Molecular orbital theory provides fundamental insights into the electronic structure and reactivity of Diethyl 3-Bromobenzylphosphonate [22] [34] [35]. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier molecular orbitals that govern chemical reactivity and electronic transitions [34] [35]. The highest occupied molecular orbital typically exhibits significant contributions from the aromatic π-system and the phosphonate lone pair electrons [35] [37]. The lowest unoccupied molecular orbital commonly involves antibonding interactions within the aromatic system and phosphonate π* orbitals [34].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the compound's electronic stability and reactivity characteristics [35] [37]. Computational studies using density functional theory methods reveal that the frontier molecular orbitals exhibit distinct spatial distributions [22] [37]. The highest occupied molecular orbital demonstrates delocalization across the aromatic ring system with significant contributions from the phosphonate oxygen atoms [37]. The lowest unoccupied molecular orbital shows concentration on the aromatic ring with some phosphonate character [34].
The molecular orbital energies provide quantitative measures of ionization potential and electron affinity [35] [37]. The ionization potential, approximated by the negative of the highest occupied molecular orbital energy, indicates the ease of electron removal [35]. The electron affinity, related to the lowest unoccupied molecular orbital energy, describes the compound's tendency to accept electrons [34]. These parameters directly correlate with chemical reactivity and contribute to understanding reaction mechanisms [37].
The phosphonate group introduces significant orbital mixing through d-orbital participation from phosphorus [22] [40]. This expanded valence shell capability influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions [22]. The bromine substituent affects the molecular orbitals through both inductive and resonance effects, modifying the electronic structure of the aromatic system [37].
Conformational analysis of Diethyl 3-Bromobenzylphosphonate reveals multiple low-energy conformations arising from rotation around the benzyl-phosphonate bond and the ethyl ester groups [23] [26]. The methylene bridge connecting the aromatic ring to the phosphonate group represents the primary conformational degree of freedom [26]. Rotation around this bond generates different spatial arrangements of the aromatic and phosphonate moieties [23].
The phosphonate group exhibits additional conformational flexibility through rotation of the ethyl ester substituents [26]. Each ethyl group can adopt various conformations, creating a complex conformational landscape [23]. The staggered conformations of the ethyl groups represent energy minima, while eclipsed arrangements correspond to energy maxima [26]. The energy barriers for these rotations typically range from 3 to 12 kilojoules per mole [23].
Solvent effects significantly influence the conformational preferences of Diethyl 3-Bromobenzylphosphonate [23] [26]. Polar solvents stabilize conformations that maximize dipole-solvent interactions, while nonpolar solvents favor conformations minimizing intramolecular dipole moments [26]. The phosphonate group's polarity makes it particularly sensitive to solvent effects [23]. Computational studies using implicit solvation models demonstrate substantial conformational energy changes across different solvent environments [26].
The bromine substituent introduces steric considerations that influence conformational preferences [23]. The meta position minimizes direct steric interactions with the phosphonate group while maintaining electronic communication through the aromatic π-system [26]. Temperature effects on conformational populations follow Boltzmann distribution patterns, with higher temperatures increasing the populations of higher-energy conformations [23].
Quantum chemical calculations provide detailed insights into the electronic structure, energetics, and properties of Diethyl 3-Bromobenzylphosphonate [22] [24] [36]. Density functional theory methods, particularly the B3LYP functional with appropriate basis sets, offer accurate descriptions of the molecular geometry and electronic properties [22] [36]. The optimized molecular geometry reveals bond lengths, bond angles, and dihedral angles consistent with experimental structural data [36].
The calculated vibrational frequencies support infrared spectroscopy assignments and provide thermodynamic properties including entropy, heat capacity, and free energy corrections [22] [36]. Scaling factors applied to calculated frequencies improve agreement with experimental infrared spectra [36]. The calculated frequencies enable identification of normal modes and prediction of isotope effects [22].
Electronic property calculations reveal molecular polarizability, hyperpolarizability, and dipole moments [22] [24]. The molecular electrostatic potential surface provides visualization of charge distribution and identifies sites for electrophilic and nucleophilic attack [24] [36]. The calculated dipole moment aligns with the experimental polarity characteristics [22].
Time-dependent density functional theory calculations predict electronic absorption spectra and excited state properties [37]. These calculations reveal the nature of electronic transitions and oscillator strengths [22]. The calculated absorption wavelengths correlate with experimental ultraviolet-visible spectroscopy data [37]. Natural bond orbital analysis provides insights into bonding interactions and charge transfer between molecular fragments [22] [24].
Irritant